![molecular formula C23H21N3O3S2 B2736264 N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide CAS No. 313403-62-2](/img/structure/B2736264.png)

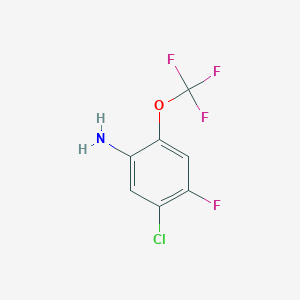

N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

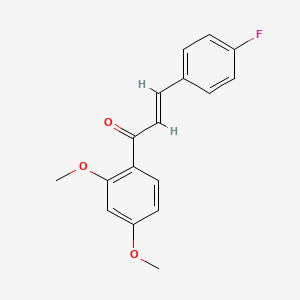

The compound “N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the connections between them. The benzothiazole and piperidine rings could provide interesting chemical properties depending on their substitution patterns and the exact placement of the sulfonylbenzamide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole and piperidine rings, as well as the sulfonylbenzamide group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the specific functional groups present would all play a role .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

A study by Corbo et al. (2016) evaluated the antiproliferative activity of N-1,3-benzothiazol-2-ylbenzamide derivatives on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The derivatives exhibited inhibitory effects on cell growth, highlighting their potential as novel apoptosis inducers, particularly against MCF-7 cancer cell lines (Corbo et al., 2016).

Microbial Studies

Patel and Agravat (2007) synthesized 2-amino substituted benzothiazole derivatives and evaluated their antibacterial and antifungal activities. This study emphasizes the compound's utility in developing new antimicrobial agents (Patel & Agravat, 2007).

Antihistaminic Activity

The synthesis and evaluation of antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines were described by Janssens et al. (1985). These compounds showed potent antihistaminic properties after oral administration in animal studies, underscoring the relevance of N-benzo[e][1,3]benzothiazol-2-yl derivatives in the development of antihistaminic drugs (Janssens et al., 1985).

Antimicrobial Activity

Further expanding on antimicrobial potentials, Patel and Agravat (2009) investigated the synthesis of new pyridine derivatives, including the 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, for their considerable antibacterial activity. This research contributes to the ongoing efforts to combat microbial resistance by identifying new therapeutic agents (Patel & Agravat, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c27-22(17-8-11-18(12-9-17)31(28,29)26-14-4-1-5-15-26)25-23-24-21-19-7-3-2-6-16(19)10-13-20(21)30-23/h2-3,6-13H,1,4-5,14-15H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREIXORGCGOZTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2736182.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2736191.png)

![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2736197.png)

![6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2736199.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2736203.png)